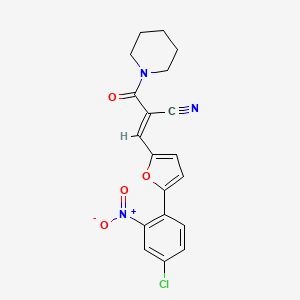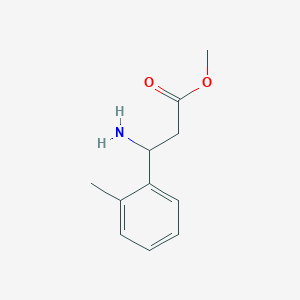
Methyl 3-amino-3-(2-methylphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-3-(2-methylphenyl)propanoate, also known as MMAP, is a chemical compound that belongs to the class of amino acids. It is a synthetic compound that is widely used in scientific research to study the biochemical and physiological effects of amino acids on the human body. MMAP is a white crystalline powder that is soluble in water and has a molecular weight of 211.28 g/mol.
作用機序
Methyl 3-amino-3-(2-methylphenyl)propanoate acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By binding to the NMDA receptor, Methyl 3-amino-3-(2-methylphenyl)propanoate enhances the activity of glutamate, which is an excitatory neurotransmitter that is involved in various physiological processes such as learning and memory.
Biochemical and Physiological Effects
Methyl 3-amino-3-(2-methylphenyl)propanoate has been shown to have various biochemical and physiological effects on the human body. It has been found to enhance long-term potentiation (LTP), which is a process that is involved in memory formation and synaptic plasticity. Methyl 3-amino-3-(2-methylphenyl)propanoate has also been shown to increase the release of dopamine, which is a neurotransmitter that is involved in reward-motivated behavior and addiction. Additionally, Methyl 3-amino-3-(2-methylphenyl)propanoate has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
Methyl 3-amino-3-(2-methylphenyl)propanoate has several advantages for lab experiments, including its high purity and solubility in water. It is also relatively easy to synthesize and can be obtained in large quantities. However, Methyl 3-amino-3-(2-methylphenyl)propanoate has some limitations, including its potential toxicity and the need for careful handling and storage. It is also relatively expensive compared to other amino acids and may not be suitable for all types of experiments.
将来の方向性
There are several future directions for research on Methyl 3-amino-3-(2-methylphenyl)propanoate, including the development of new drugs and therapies that target the NMDA receptor. Additionally, further studies are needed to investigate the potential neuroprotective effects of Methyl 3-amino-3-(2-methylphenyl)propanoate and its role in the treatment of neurodegenerative diseases. Other areas of research include the study of the effects of Methyl 3-amino-3-(2-methylphenyl)propanoate on other neurotransmitters and their role in various physiological processes. Finally, the development of new synthesis methods for Methyl 3-amino-3-(2-methylphenyl)propanoate may lead to more efficient and cost-effective production of this important amino acid.
合成法
Methyl 3-amino-3-(2-methylphenyl)propanoate can be synthesized using various methods, including the reaction of 2-methylphenylacetic acid with methylamine in the presence of a catalyst such as hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure Methyl 3-amino-3-(2-methylphenyl)propanoate. Other synthesis methods include the reaction of 2-methylphenylacetic acid with methyl isocyanate or the reaction of 2-methylphenylacetic acid with ammonia in the presence of a catalyst such as palladium on carbon.
科学的研究の応用
Methyl 3-amino-3-(2-methylphenyl)propanoate has various applications in scientific research, including the study of the biochemical and physiological effects of amino acids on the human body. It is also used in the synthesis of peptides and proteins, as well as in the development of new drugs and therapies. Methyl 3-amino-3-(2-methylphenyl)propanoate is particularly useful in the study of neurotransmitters and their role in various physiological processes such as memory, learning, and mood regulation.
特性
IUPAC Name |
methyl 3-amino-3-(2-methylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-3-4-6-9(8)10(12)7-11(13)14-2/h3-6,10H,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKMAUPHKQQGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-3-(2-methylphenyl)propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

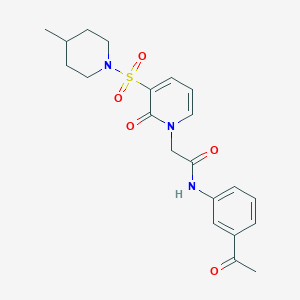

![(3-Phenylbenzo[c]isoxazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2859614.png)
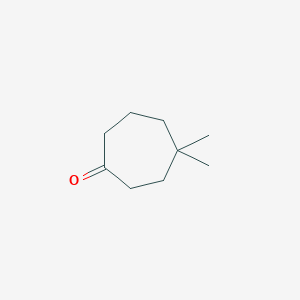
![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-cyclopentylacetamide](/img/structure/B2859617.png)
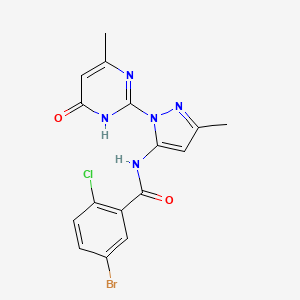
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2859622.png)
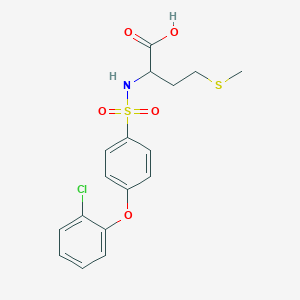
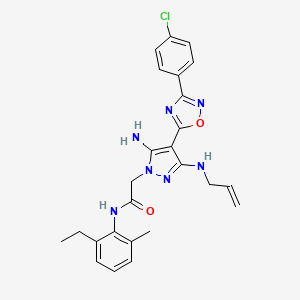
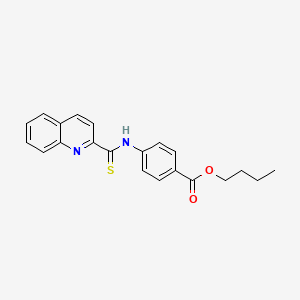
![{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/no-structure.png)
![2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-phenylacetamide](/img/structure/B2859630.png)

